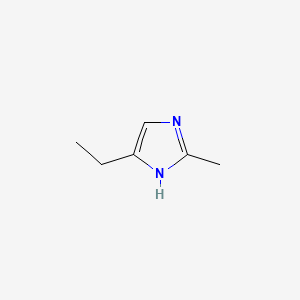

2-Methyl-4-ethylimidazole

Übersicht

Beschreibung

2-Methyl-4-ethylimidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-ethylimidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a catalyst. For example, the reaction of a nitrile with an amine under nickel-catalyzed conditions can yield the desired imidazole . Another method involves the cyclization of diamines with nitriles in the presence of sulfur, followed by dehydrogenation .

Industrial Production Methods: Industrial production of this compound typically involves the use of high-pressure and high-temperature conditions to ensure efficient cyclization and dehydrogenation. Catalysts such as nickel or sulfur are often employed to facilitate these reactions .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methyl-4-ethylimidazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the imidazole ring into more saturated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

Applications in Carbon Capture

CO₂ Absorption Efficiency

Recent studies have highlighted the effectiveness of 2-MEI in carbon capture technologies. An aqueous solution of 2-MEI has demonstrated a high molar absorption capacity for CO₂, reaching up to 1.0 mol/mol. This performance is attributed to its ability to interact with water, enhancing the ionization process that facilitates CO₂ absorption .

Performance Metrics

- Molar Absorption Capacity: 1.0 mol/mol

- Desorption Temperature: <100 °C

- Stability: Less than 10% loss after eight cycles

The compound's mechanism involves the formation of bicarbonate ions during CO₂ absorption, which are easily decomposed during desorption, thus allowing for efficient recycling of the absorbent .

Polymer Chemistry

2-MEI is extensively utilized as a curing agent for epoxy resins. Its incorporation into epoxy systems leads to enhanced thermal stability and mechanical properties.

Curing Characteristics

- Curing Temperature Range: 90 °C to 120 °C

- Curing Kinetics: The curing process can be divided into two stages: an initial addition reaction followed by catalytic polymerization.

The presence of multiwalled carbon nanotubes (MWCNTs) in epoxy formulations containing 2-MEI has been shown to influence the curing behavior significantly. The interaction between MWCNTs and the epoxy matrix enhances the thermal properties and alters the curing kinetics .

Toxicological Studies

While exploring its applications, it is crucial to address the safety profile of 2-MEI. Toxicological assessments indicate that exposure to high concentrations can lead to adverse effects in laboratory animals, including thyroid follicular cell hypertrophy and reduced body weight at elevated doses .

Toxicity Metrics

- Dosage Levels Studied: Ranged from 300 ppm to 10,000 ppm

- Observed Effects: Significant reductions in body weight and feed consumption at higher dosages.

These findings underscore the importance of careful handling and regulatory compliance when utilizing this compound in industrial applications.

Case Study 1: Carbon Capture Technology

A study conducted on the use of an aqueous solution of 2-MEI for capturing CO₂ from flue gases demonstrated its efficacy compared to traditional amine systems. The study reported that 2-MEI achieved nearly a 1:1 molecular utilization ratio for CO₂ capture, showcasing its potential as a cost-effective absorbent .

Case Study 2: Epoxy Resin Formulations

Research on epoxy systems cured with 2-MEI indicated improved mechanical properties and thermal resistance compared to conventional curing agents. The study highlighted that the addition of MWCNTs could further enhance these properties, making it suitable for advanced composite materials used in aerospace and automotive industries .

Data Table: Summary of Key Properties and Applications

| Application Area | Key Properties | Performance Metrics |

|---|---|---|

| Carbon Capture | High molar absorption capacity | Up to 1.0 mol/mol |

| Epoxy Resin Curing | Enhanced thermal stability | Curing temperature: 90 °C - 120 °C |

| Toxicological Profile | Potential adverse effects at high doses | Significant body weight reduction observed |

Wirkmechanismus

The mechanism of action of 2-Methyl-4-ethylimidazole involves its interaction with various molecular targets. The nitrogen atoms in the imidazole ring can form hydrogen bonds with biological molecules, influencing their activity. This interaction can affect enzyme activity, protein function, and other cellular processes .

Vergleich Mit ähnlichen Verbindungen

- 2-Ethyl-4-methylimidazole

- 4-Methylimidazole

- 2-Methylimidazole

Comparison: 2-Methyl-4-ethylimidazole is unique due to its specific substitution pattern, which influences its reactivity and applications.

Biologische Aktivität

2-Methyl-4-ethylimidazole (CAS No. 29239-89-2) is a heterocyclic organic compound known for its diverse biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies concerning this compound.

Chemical Structure and Properties

This compound has a molecular formula of C₄H₆N₂, characterized by an imidazole ring with methyl and ethyl substituents. Its structure contributes to its interaction with various biological systems, influencing its pharmacological potential.

1. Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. It has been shown to inhibit the growth of various pathogenic microorganisms, making it a candidate for developing new antimicrobial agents.

2. Neurological Effects

The compound has been linked to neurological effects in experimental models. It can cause convulsions and tremors in livestock and laboratory animals, indicating potential neurotoxic properties . This warrants caution regarding its use in environments where exposure can occur.

3. Endocrine Activity

Studies have suggested that this compound may influence endocrine functions. Changes in thyroid hormone concentrations have been observed, which could have implications for metabolic processes in exposed organisms .

The biological activity of this compound is attributed to its ability to interact with various biological molecules:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting neurotransmitter levels and other biochemical processes.

- Receptor Interaction : It is hypothesized that this compound interacts with specific receptors in the nervous system, contributing to its neuroactive effects.

Case Study 1: Synergistic Effects

A study by Ferrari et al. (1987) demonstrated that when administered in combination with 4-methylimidazole, 2-methylimidazole enhanced aggressive behavior in rats. This effect was noted even at dosages too low to elicit similar responses when administered separately .

Case Study 2: Toxicity Assessment

Toxicity studies have indicated that both 2-methylimidazole and 4-methylimidazole can act synergistically when co-administered, leading to increased toxicity profiles in animal models. Acute toxicity tests revealed lethality at varying doses, highlighting the need for careful handling and risk assessment .

Research Findings

| Study | Findings | Significance |

|---|---|---|

| NTP (2007) | Increased tumor incidence in long-term studies on mice exposed to related compounds | Suggests potential carcinogenic risks associated with prolonged exposure |

| Yamaguchi & Nakagawa (1983) | No mutagenicity found in vitro for either compound | Indicates lower immediate genetic risk but requires further investigation into long-term effects |

| BenchChem Data | Exhibits antimicrobial and antifungal properties | Supports potential therapeutic applications |

Eigenschaften

IUPAC Name |

5-ethyl-2-methyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-3-6-4-7-5(2)8-6/h4H,3H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIAHASMJDOMQER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40458228 | |

| Record name | 2-Methyl-4-ethylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29239-89-2 | |

| Record name | 2-Methyl-4-ethylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-Methyl-4-ethylimidazole in soldering fluxes?

A1: this compound acts as an accelerator in soldering fluxes. While the exact mechanism is not detailed in the research paper [], accelerators generally work by enhancing the activity of the flux's active ingredients. These active ingredients, often organic acids, are responsible for removing metal oxides from the surfaces being soldered. By improving their effectiveness, this compound contributes to stronger and more reliable solder joints.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.